Sigma‑1 Receptor Affinity: CAS 64226-25-1 as an Inactive Negative Control vs. Haloperidol
In a standardized radioligand displacement assay using [3H]-(+)-pentazocine and guinea pig brain membranes (cerebellum excluded), 3-(2,6-dimethylphenyl)-2,5-diethyl-3,5-dihydro-4H-imidazol-4-one exhibits a Ki > 10,000 nM for the sigma‑1 receptor [1]. Under identical assay conditions, the canonical sigma‑1 antagonist haloperidol demonstrates a Ki of 0.7–2.0 nM [2]. The >5,000‑fold difference in affinity confirms that CAS 64226-25-1 is essentially devoid of sigma‑1 binding and can serve as a matched chemical negative control for sigma‑1‑mediated effects [1].
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 10,000 nM |
| Comparator Or Baseline | Haloperidol Ki = 0.7–2.0 nM |
| Quantified Difference | >5,000-fold weaker affinity |
| Conditions | [3H]-(+)-pentazocine displacement, guinea pig brain membranes |
Why This Matters
Procurement of an authenticated inactive analog is critical for sigma receptor pharmacology studies; CAS 64226-25-1 provides a well-defined, high-purity negative control, enabling researchers to distinguish specific sigma‑1 pharmacology from off‑target effects in their assays.
- [1] BindingDB Entry BDBM50419552 (CHEMBL1929289). Ki > 1.00E+4 nM for sigma‑1 receptor. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50419552 (accessed April 30, 2026). View Source
- [2] T. Hayashi, T. P. Su. Sigma-1 receptor ligands: potential therapeutic agents for CNS disorders. CNS Drugs, 2004, 18, 269–282. https://doi.org/10.2165/00023210-200418050-00001 View Source
